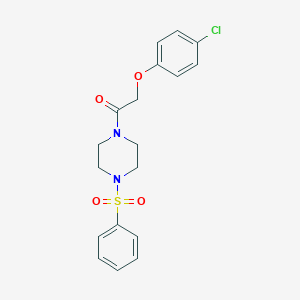![molecular formula C28H40N4O B247682 1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperazine family and is known for its unique chemical structure that makes it an ideal candidate for various research studies.
作用機序
The mechanism of action of 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine is primarily mediated through its interaction with the dopamine D2 receptor. This compound acts as an antagonist at this receptor, which results in a decrease in dopamine signaling. This decrease in dopamine signaling has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine are primarily mediated through its interaction with the dopamine D2 receptor. This compound has been shown to decrease dopamine signaling, which results in a decrease in locomotor activity and an increase in prolactin secretion. Additionally, this compound has been shown to have potential antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it an ideal candidate for studying the role of this receptor in various physiological and pathological conditions. Additionally, this compound has been shown to have potential therapeutic effects in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine. One potential direction is to further investigate the potential therapeutic effects of this compound in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, future research could focus on developing new derivatives of this compound that have improved pharmacokinetic and pharmacodynamic properties. Finally, future research could focus on investigating the potential toxicity of this compound in various experimental settings.
合成法
The synthesis of 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine involves a multi-step process. The first step is the synthesis of 4-(2-methoxyphenyl)piperazine, which is achieved by reacting 2-methoxyaniline with ethylene diamine. The resulting product is then reacted with benzyl chloride to produce 1-benzyl-4-(2-methoxyphenyl)piperazine. Finally, this compound is reacted with 4-chlorobutyronitrile to obtain 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine.
科学的研究の応用
1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine D2 receptor, which makes it an ideal candidate for studying the role of this receptor in various physiological and pathological conditions. Additionally, 1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
分子式 |
C28H40N4O |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C28H40N4O/c1-33-28-10-6-5-9-27(28)32-21-19-31(20-22-32)26-13-17-30(18-14-26)25-11-15-29(16-12-25)23-24-7-3-2-4-8-24/h2-10,25-26H,11-23H2,1H3 |
InChIキー |
FPPJIQBONJLQSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)